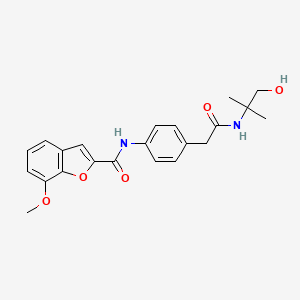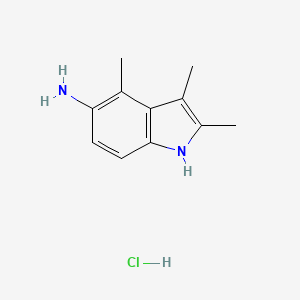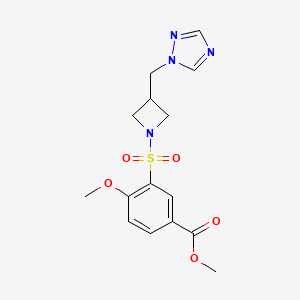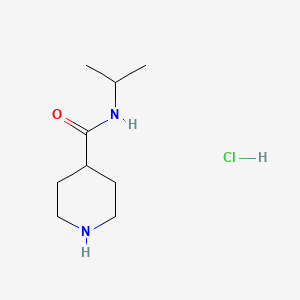
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of various enzymes and signaling pathways involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide is its potent anticancer activity. This makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to its use in lab experiments. For example, it has been reported to have poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide. One of the most important areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the exact mechanism of action and the molecular targets of the compound. This may help to optimize its therapeutic potential and reduce any potential side effects. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-chloro-4-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-cyano-4-(2-thiophen-2-ylsulfanyl)pyridine in the presence of a base such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-thiophen-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS2/c17-12-9-10(5-6-13(12)18)20-15(21)11-3-1-7-19-16(11)23-14-4-2-8-22-14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQPBSSFSKISPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
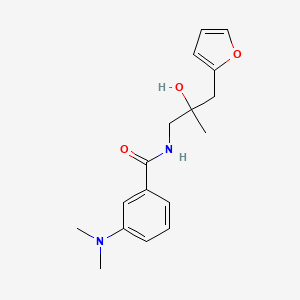
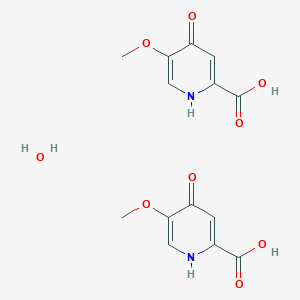

![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)
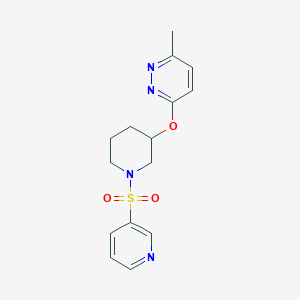


![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
